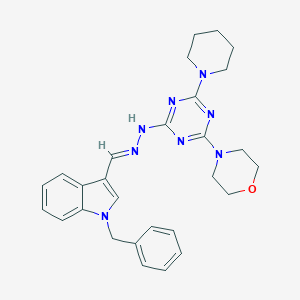![molecular formula C22H24N2O4 B301623 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B301623.png)
4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chemical compound that has shown promising results in scientific research applications. This compound is a member of the chromene family, which has been extensively studied due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in disease progression. The compound has also been shown to modulate the immune system and reduce oxidative stress.
Biochemical and Physiological Effects:
4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile in lab experiments is its potential therapeutic properties. The compound has shown promising results in the treatment of various diseases, making it a valuable tool for researchers. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One direction is to further investigate the mechanism of action of the compound and identify the specific enzymes and signaling pathways it targets. Another direction is to explore the potential of the compound in combination with other drugs or therapies. Additionally, future research could focus on optimizing the synthesis process to make the compound more accessible for researchers.
Métodos De Síntesis
The synthesis of 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex process that involves multiple steps. The synthesis process starts with the reaction of 4-hydroxycoumarin with allyl bromide, followed by the reaction of the resulting compound with 3-methoxyphenylboronic acid. The final step involves the reaction of the intermediate compound with 2-amino-3-methylbutyronitrile to produce the desired product.
Aplicaciones Científicas De Investigación
4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. The compound has also been studied for its antioxidant and anti-inflammatory properties.
Propiedades
Nombre del producto |
4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile |
|---|---|
Fórmula molecular |
C22H24N2O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
2-amino-4-(3-methoxy-4-prop-2-enoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C22H24N2O4/c1-5-8-27-16-7-6-13(9-17(16)26-4)19-14(12-23)21(24)28-18-11-22(2,3)10-15(25)20(18)19/h5-7,9,19H,1,8,10-11,24H2,2-4H3 |
Clave InChI |
BXUNQBFACBEINZ-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC=C)OC)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OCC=C)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-(4-ethoxyphenyl)-7-methyl-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301541.png)
![ethyl 2-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-5-(4-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301543.png)
![ethyl 5-(4-ethoxyphenyl)-2-({1-[3-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301544.png)
![ethyl 5-(4-ethoxyphenyl)-2-(2-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301546.png)
![ethyl 2-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301547.png)
![ethyl 5-(2-chlorophenyl)-2-(2,3-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301549.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301550.png)
![{2,6-dichloro-4-[(5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B301551.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)-2-hydroxybenzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301556.png)
![Methyl 4-{[({6-[({2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}carbonyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B301557.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-phenyl-1-piperazinyl)carbonyl]benzamide](/img/structure/B301559.png)
![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4,6-di(1-pyrrolidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B301560.png)

![2-[(2E)-1-methyl-2-(thiophen-2-ylmethylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B301562.png)